Arsenobetaine

Beschreibung

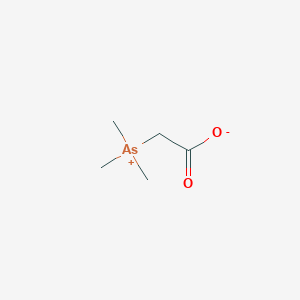

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-trimethylarsoniumylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTHHTGLGVZZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052833 | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64436-13-1 | |

| Record name | Arsenobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64436-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064436131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Carboxymethyl)trimethylarsonium hydroxide inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC1LS4V3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 210 °C | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to Arsenobetaine Biosynthesis in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Arsenobetaine, a non-toxic organoarsenical, is the predominant arsenic species found in most marine animals. Its biosynthesis is a complex process that remains a significant area of scientific inquiry. This technical guide provides an in-depth overview of the current understanding of this compound biosynthesis pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed metabolic routes. While the complete enzymatic machinery is yet to be fully elucidated, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in marine biology, toxicology, and pharmacology.

Quantitative Data on Arsenic Species in Marine Organisms

The concentration of arsenic and the distribution of its various species differ significantly across trophic levels and among different marine organisms. The following tables summarize the concentrations of total arsenic and major arsenic species, including this compound, in a selection of marine organisms. This data is crucial for understanding the flow of arsenic through the marine food web and identifying organisms that are key to the biosynthesis and accumulation of this compound.

Table 1: Total Arsenic and this compound Concentrations in Various Marine Organisms

| Marine Organism | Trophic Level | Tissue | Total Arsenic (mg/kg dry weight) | This compound (AsB) (% of Total Arsenic) | Reference |

| Macroalgae (various species) | Primary Producer | Whole organism | 0.15 - 1.2 | 3 - 14 | [1] |

| Black Sea Urchin (Centrostephanus rodgersii) | Primary Consumer | Gonad | - | 14 - 38 | [1] |

| Fish (Olisthops cyanomelas) | Primary Consumer | Muscle, Liver, Gill | - | Not detectable - 15 | [1] |

| Copepods (Calanus finmarchicus) | Primary Consumer | Whole organism | - | Traces | [2][3] |

| Carnivorous Zooplankton | Secondary Consumer | Whole organism | - | Major compound | |

| Scallop | Primary/Secondary Consumer | Muscle | - | Major compound | |

| Prawn (Penaeus latisulcatus) | Secondary Consumer | Muscle | - | Major compound | |

| Crayfish (Jasus novaehollandiae) | Secondary Consumer | Muscle | - | Major compound | |

| Squid (Sepioteuthis australis) | Secondary Consumer | Muscle | - | Major compound | |

| Fish (Sillaginodes punctatus) | Secondary Consumer | Muscle | - | Major compound | |

| Lobsters and Crabs | Secondary/Tertiary Consumer | Muscle | mg/kg level | 75 - 100 | |

| Freshwater Fish (various species) | Various | Muscle | - | 0.4 - 90 |

Table 2: Concentration of Arsenic Species in a Marine Food Chain

| Trophic Level | Organism/Sample | Major Arsenic Species | Minor Arsenic Species | Reference |

| Seawater | - | Arsenate (AsV) | Arsenite (AsIII), DMA, MMA | |

| Primary Producer | Marine Algae | Arsenosugars | DMA, DMAE | |

| Primary Consumer | Herbivorous Zooplankton | Arsenosugars, this compound (traces) | DMA, DMAE, Arsenocholine | |

| Secondary Consumer | Carnivorous Zooplankton | This compound | Arsenocholine, DMAA | |

| Tertiary Consumer | Fish | This compound | Arsenocholine, TMAO |

DMA: Dimethylarsinic acid, DMAE: Dimethylarsinoylethanol, DMAA: Dimethylarsinoylacetate, MMA: Monomethylarsonic acid, TMAO: Trimethylarsine oxide.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is believed to originate from the detoxification of inorganic arsenic by primary producers, primarily marine algae. These organisms convert arsenate into various arsenosugars. These arsenosugars are then transferred up the food chain and are metabolized by other marine organisms, ultimately leading to the formation of this compound. Several pathways have been proposed, with the degradation of arsenosugars being the central hypothesis. The gut microbiota of marine animals, particularly fish, are also thought to play a significant role in these biotransformation processes.

Pathway I: The Arsenosugar Degradation Pathway

This is the most widely accepted hypothesis for this compound biosynthesis. It involves the breakdown of arsenosugars, which are abundant in marine algae, to form key intermediates that are subsequently converted to this compound.

Figure 1: Proposed pathway of this compound biosynthesis via arsenosugar degradation.

Pathway II: The "Challenger" Pathway for Arsenic Methylation

While not directly leading to this compound in its entirety, the Challenger pathway describes the fundamental steps of arsenic methylation, which are crucial for the formation of the trimethylarsonium group found in this compound. This pathway involves the sequential reduction and oxidative methylation of inorganic arsenic, with S-adenosylmethionine (SAM) serving as the methyl donor.

Figure 2: The Challenger pathway for arsenic methylation.

Alternative Hypothesized Pathways

Other pathways have been proposed, including the direct synthesis from dimethylarsinous acid (DMAA(III)) and a two-carbon unit, or the involvement of arsenolipids as precursors. However, experimental evidence for these pathways in marine organisms is less established.

Experimental Protocols

The study of this compound biosynthesis relies on sensitive analytical techniques to separate and quantify the various arsenic species present in complex biological matrices. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the state-of-the-art method for this purpose. Additionally, in vitro enzyme assays are crucial for characterizing the biochemical reactions involved.

Arsenic Speciation Analysis by HPLC-ICP-MS

This protocol provides a general framework for the analysis of water-soluble arsenic species in marine biological tissues.

1. Sample Preparation (Microwave-Assisted Extraction)

-

Objective: To extract arsenic species from the tissue matrix without altering their chemical form.

-

Procedure:

-

Homogenize 0.2-0.5 g of freeze-dried tissue sample.

-

Add 10 mL of an extraction solvent (e.g., 50% methanol/water or a mild acid solution).

-

Perform microwave-assisted extraction at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 20-30 minutes).

-

After extraction, cool the samples and centrifuge to separate the solid residue.

-

Filter the supernatant through a 0.22 µm filter before HPLC-ICP-MS analysis.

-

2. Chromatographic Separation

-

Objective: To separate the different arsenic species based on their chemical properties.

-

Instrumentation: A high-performance liquid chromatograph.

-

Columns:

-

Anion-exchange column: For the separation of anionic species like arsenate, arsenite, DMA, and MMA.

-

Cation-exchange column: For the separation of cationic species like this compound, arsenocholine, and tetramethylarsonium ion.

-

Reversed-phase column with ion-pairing agents: Can also be used for the separation of a broad range of arsenic species.

-

-

Mobile Phase: The composition of the mobile phase is critical for achieving good separation. Common mobile phases include ammonium carbonate or ammonium phosphate buffers at a specific pH.

-

Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

-

Injection Volume: 20 - 100 µL.

3. Detection by ICP-MS

-

Objective: To detect and quantify the arsenic in the eluent from the HPLC.

-

Instrumentation: An inductively coupled plasma mass spectrometer.

-

Principle: The eluent from the HPLC is introduced into the plasma, which atomizes and ionizes the arsenic atoms. The mass spectrometer then separates the arsenic ions based on their mass-to-charge ratio (m/z 75 for arsenic).

-

Data Analysis: The retention time of the peaks is used to identify the arsenic species by comparing them to known standards. The peak area is proportional to the concentration of the arsenic species.

Figure 3: General workflow for arsenic speciation analysis by HPLC-ICP-MS.

In Vitro Assay for Arsenite S-adenosylmethionine Methyltransferase (ArsM)

This protocol describes a typical in vitro assay to measure the activity of ArsM, an enzyme involved in arsenic methylation.

-

Objective: To determine the enzymatic activity of ArsM in converting arsenite to methylated arsenic species.

-

Reaction Mixture (in a suitable buffer, e.g., Tris-HCl, pH 7.5):

-

Purified ArsM enzyme

-

Arsenite (As(III)) as the substrate

-

S-adenosylmethionine (SAM) as the methyl group donor

-

A reducing agent, such as dithiothreitol (DTT) or glutathione (GSH)

-

-

Procedure:

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., a strong acid).

-

Analyze the reaction products (methylated arsenic species) by HPLC-ICP-MS.

-

-

Data Analysis:

-

Quantify the amount of methylated arsenic species produced over time to determine the reaction rate.

-

Vary the substrate concentrations (As(III) and SAM) to determine the enzyme's kinetic parameters (Km and Vmax).

-

Gaps in Knowledge and Future Directions

Despite significant progress, several key questions regarding this compound biosynthesis remain unanswered:

-

Enzyme Identification and Characterization: The specific enzymes responsible for the conversion of arsenosugar degradation products, such as DMAE and DMAA, to arsenocholine and subsequently to this compound in marine animals have not been definitively identified, purified, or characterized. The search for a specific "arsenocholine oxidase" in marine organisms is a critical next step.

-

Enzyme Kinetics: There is a significant lack of quantitative data on the kinetic parameters (Km, Vmax) of the enzymes involved in the later stages of the this compound biosynthetic pathway. Such data is essential for a complete understanding of the reaction mechanisms and regulation.

-

Role of Specific Microorganisms: While the involvement of gut microbiota is evident, the specific microbial species and the enzymes they produce that are responsible for the key biotransformation steps need to be identified.

-

In Vivo Validation: The proposed pathways are largely based on the identification of intermediates in various organisms. In vivo tracer studies using isotopically labeled precursors are needed to definitively validate the metabolic routes.

Future research should focus on a multi-pronged approach combining proteomics to identify candidate enzymes, in vitro reconstitution of the pathway with purified components, and metabolomic studies in marine organisms and their associated microbiota to trace the flow of arsenic from arsenosugars to this compound.

Conclusion

The biosynthesis of this compound in marine organisms is a fascinating example of how toxic elements are transformed within the food web. The current evidence strongly points to a pathway originating from arsenosugars produced by marine algae, with subsequent metabolism by higher organisms, likely with the significant involvement of their gut microbiota. While the major intermediates have been identified, the detailed enzymatic machinery and its kinetics are still largely a "black box." The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this important biogeochemical process. A deeper understanding of these pathways is not only crucial for marine ecology and toxicology but may also offer insights for bioremediation and the development of novel pharmaceuticals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound formation in plankton: a review of studies at the base of the aquatic food chain - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 3. This compound formation in plankton: a review of studies at the base of the aquatic food chain. | Sigma-Aldrich [sigmaaldrich.com]

The Enigmatic Osmolyte: A Technical Guide to the Origin and Function of Arsenobetaine in Marine Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenobetaine, a non-toxic organoarsenical, is the predominant form of arsenic found in marine animals. Despite its ubiquity and high concentrations in seafood, its precise origin and multifaceted functions within marine ecosystems have long been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the current understanding of this compound, focusing on its biosynthesis, bioaccumulation, and physiological roles. We delve into the primary hypothesis of its formation from arsenosugars produced by lower trophic organisms and its subsequent transfer through the marine food web. A significant focus is placed on its crucial function as a compatible solute, offering osmoprotection and cryoprotection to marine organisms. This guide also presents detailed experimental protocols for the extraction and analysis of this compound and summarizes key quantitative data on its distribution. Furthermore, we address the notable absence of this compound in drug development pipelines, attributing it to its metabolic inertia and rapid excretion. This document serves as a comprehensive resource for researchers and professionals seeking a deeper technical understanding of this fascinating marine compound.

Introduction

Arsenic, a metalloid notorious for its toxicity, exists in various chemical forms in the marine environment. While inorganic arsenic species are toxic, marine organisms have evolved mechanisms to transform them into less harmful organic compounds.[1] Among these, this compound (AsB) stands out as the major arsenic species found in a wide array of marine animals, including fish, crustaceans, and mollusks, often comprising over 90% of the total arsenic content.[2][3] First identified in the Western Rock Lobster in 1977, this compound is remarkable for its non-toxic nature, with an LD50 in mice exceeding 10 g/kg, in stark contrast to the high toxicity of inorganic arsenic compounds like arsenous acid (LD50 of 34.5 mg/kg).[3][4]

The presence of high concentrations of this seemingly inert compound in marine fauna has spurred decades of research into its origin and purpose. This guide synthesizes the current knowledge on the subject, providing a technical overview for researchers, marine biologists, and professionals in the pharmaceutical industry.

Origin and Biosynthesis of this compound

The prevailing hypothesis for the origin of this compound in marine ecosystems points to a multi-step process initiated at the base of the food chain.

The Role of Primary Producers

Marine algae and phytoplankton play a pivotal role in the initial transformation of inorganic arsenic. They absorb arsenate from seawater and, through a detoxification process, convert it into various organoarsenic compounds, primarily arsenosugars (arsenoside-ribosides).

Trophic Transfer and Biotransformation

These arsenosugars are then transferred up the food web as herbivores consume the algae. Within these primary consumers, and potentially through the action of their gut microbiota, the arsenosugars are metabolized into simpler arsenic compounds. Several pathways have been proposed for the subsequent conversion of these intermediates into this compound. The most widely supported pathway involves the degradation of arsenosugars to intermediates such as arsenocholine (AsC) and 2-dimethylarsinylacetic acid (DMAA), which are then oxidized to form this compound.

The diagram below illustrates the proposed biosynthetic pathway of this compound from arsenosugars.

Alternative Pathways

The discovery of this compound in deep-sea organisms, where algae are not the primary food source, suggests the existence of alternative biosynthetic pathways that are independent of arsenosugars. Research in these unique ecosystems is ongoing to elucidate these mechanisms.

Bioaccumulation in the Marine Food Web

This compound undergoes significant bioaccumulation as it moves up the marine food web. Organisms at lower trophic levels have lower concentrations, while top predators exhibit the highest levels. This accumulation is a result of the efficient retention of this compound and its resistance to metabolic degradation.

The following diagram illustrates the bioaccumulation of this compound through a simplified marine food web.

Function of this compound in Marine Organisms

While initially thought to be merely an inert end-product of arsenic detoxification, evidence now strongly suggests that this compound serves a vital physiological function as a compatible solute, or osmolyte.

Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells to maintain osmotic balance with the surrounding environment without interfering with cellular processes. The chemical structure of this compound is analogous to that of glycine betaine, a well-known and widely utilized osmolyte in a variety of organisms.

The primary functions of this compound as a compatible solute include:

-

Osmoprotection: In the hypersaline marine environment, organisms face the constant threat of water loss due to osmosis. This compound helps to increase the intracellular solute concentration, thereby preventing water efflux and maintaining cell turgor and volume.

-

Cryoprotection: this compound has also been shown to protect cells from damage at low temperatures, a crucial function for organisms inhabiting cold marine environments.

The diagram below illustrates the role of this compound in cellular osmoprotection.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly across different marine species. The following tables summarize representative data on total arsenic and this compound concentrations in various marine organisms. It is important to note that concentrations can be influenced by factors such as geographic location, age, and feeding habits of the organism.

Table 1: Total Arsenic and this compound Concentrations in Marine Fish

| Fish Species | Tissue | Total Arsenic (mg/kg wet weight) | This compound (mg/kg wet weight) | Percentage of Total As as AsB |

| Tuna | Muscle | 4.4 ± 0.3 | 4.2 ± 0.3 | ~95% |

| Salmon | Muscle | 1.2 - 2.5 | 1.1 - 2.4 | >90% |

| Cod | Muscle | 2.0 - 5.0 | 1.9 - 4.8 | >95% |

| Haddock | Muscle | 6.0 - 10.0 | 5.8 - 9.5 | >95% |

| Anchovy | Whole | 5.7 | 5.5 | ~96% |

Data compiled from various sources.

Table 2: Total Arsenic and this compound Concentrations in Marine Invertebrates

| Invertebrate Species | Tissue | Total Arsenic (mg/kg wet weight) | This compound (mg/kg wet weight) | Percentage of Total As as AsB |

| Shrimp | Muscle | 1.5 - 25.0 | 1.4 - 24.0 | >90% |

| Crab | Muscle | 10.0 - 50.0 | 9.0 - 48.0 | >90% |

| Mussel | Soft tissue | 1.0 - 8.0 | 0.5 - 6.0 | 50-75% |

| Scallop | Adductor muscle | 1.0 - 3.0 | 0.9 - 2.8 | >90% |

| Prawn | Muscle | 6.0 - 57.0 | 5.5 - 55.0 | >95% |

Data compiled from various sources.

Experimental Protocols

The accurate quantification of this compound in complex marine matrices requires robust analytical methodologies. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation analysis.

Sample Preparation and Extraction of this compound

A common and effective method for extracting this compound from fish and other marine tissues is Accelerated Solvent Extraction (ASE).

Protocol: Accelerated Solvent Extraction of this compound from Fish Tissue

-

Sample Preparation: Homogenize a fresh or thawed tissue sample. A portion of the homogenate is typically freeze-dried to determine the dry weight to wet weight ratio.

-

Extraction Cell Preparation: Place a cellulose filter at the bottom of an 11-mL ASE extraction cell.

-

Sample Loading: Accurately weigh approximately 0.2-0.5 g of the homogenized wet tissue sample into the extraction cell. Fill the remaining volume of the cell with diatomaceous earth or clean sand.

-

ASE Parameters:

-

Solvent: Methanol/Water (50:50, v/v)

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Number of Cycles: 2

-

-

Extract Collection: Collect the extract in a clean vial.

-

Post-Extraction: The extract can be directly analyzed by HPLC-ICP-MS after appropriate dilution with the mobile phase.

HPLC-ICP-MS Analysis of this compound

Workflow for HPLC-ICP-MS Analysis

Typical HPLC-ICP-MS Parameters for this compound Analysis

-

HPLC System:

-

Column: A cation exchange column, such as a Hamilton PRP-X200, is commonly used.

-

Mobile Phase: An aqueous buffer, for example, 20 mM ammonium carbonate at pH 8.5.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

-

ICP-MS System:

-

Monitored Isotope: m/z 75 (Arsenic).

-

Gas: Argon.

-

RF Power: 1550 W.

-

Nebulizer: Standard nebulizer suitable for aqueous samples.

-

Relevance to Drug Development

Despite the fascinating biochemistry of this compound, it has not been a focus for drug development. This is primarily due to its chemical and metabolic inertness and its rapid and efficient excretion from the body. These properties, which make it non-toxic, also render it unsuitable as a therapeutic agent, which typically requires a degree of metabolic stability and retention in the body to exert a pharmacological effect.

It is crucial to distinguish this compound from other arsenic compounds that have found therapeutic applications. For instance, arsenic trioxide (As₂O₃), a highly toxic inorganic arsenic compound, is an effective chemotherapeutic agent for certain types of leukemia. The mechanism of action of arsenic trioxide involves inducing apoptosis in cancer cells and is entirely different from the biological role of this compound.

Conclusion

This compound is a ubiquitous and abundant organoarsenical in marine ecosystems, playing a dual role as a product of arsenic detoxification and a vital osmoprotectant. Its biosynthesis originates from arsenosugars produced by marine algae, and it bioaccumulates to high concentrations in organisms at the top of the marine food web. The non-toxic nature of this compound is a key feature, mitigating the potential for arsenic toxicity from seafood consumption. While its chemical properties make it an unlikely candidate for drug development, the study of this compound continues to provide valuable insights into the biogeochemical cycling of arsenic and the remarkable adaptations of marine life to their environment. Further research is warranted to fully elucidate all the biosynthetic pathways of this compound, particularly in deep-sea environments, and to explore the full extent of its physiological functions.

References

- 1. Significant Biotransformation of this compound into Inorganic Arsenic in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoarsenicals in Seafood: Occurrence, Dietary Exposure, Toxicity, and Risk Assessment Considerations — A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Analysis of Arsenobetaine in Seafood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a metalloid with a notorious reputation for toxicity, exists in various chemical forms, not all of which are harmful. In the marine environment, a fascinating biochemical transformation occurs, leading to the accumulation of a non-toxic organoarsenic compound, arsenobetaine, in many seafood species. This technical guide provides an in-depth exploration of the discovery, history, and analytical identification of this compound in seafood. It is designed to serve as a comprehensive resource, detailing the scientific journey from the initial isolation of this compound to the sophisticated analytical techniques used today for its quantification. The guide also delves into the proposed biosynthetic pathways, offering a complete picture of the science of this compound in the marine ecosystem.

The Landmark Discovery of this compound

The history of this compound's identification is a pivotal story in the fields of marine biology and toxicology. For decades, scientists were aware of high arsenic concentrations in marine organisms, a paradox considering the toxicity of inorganic arsenic. The prevailing hypothesis was that the arsenic was present in a non-toxic organic form.

This hypothesis was confirmed in 1977 by J.S. Edmonds and his colleagues. In a landmark study, they isolated and identified the primary water-soluble arsenic compound from the tail muscle of the Western Rock Lobster (Panulirus longipes cygnus).[1][2] Through a series of meticulous experiments, they elucidated its structure and named it this compound.[3]

The Original Isolation and Identification Protocol (1977)

A summary of the likely experimental steps is as follows:

-

Extraction: The tail muscle of the Western Rock Lobster was homogenized and likely extracted with a polar solvent, such as a methanol-water mixture, to isolate water-soluble arsenic compounds.[4]

-

Purification via Chromatography: The crude extract was then subjected to multiple rounds of chromatography to purify the arsenic-containing compound. This would have likely involved:

-

Ion-exchange chromatography: To separate compounds based on their charge.

-

Column chromatography on cellulose: For further purification.

-

-

Crystallization: The purified compound was crystallized to obtain a pure sample for structural analysis.

-

Structural Elucidation: A combination of spectroscopic methods was employed to determine the chemical structure of the isolated compound:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the arrangement of protons and carbon atoms in the molecule.

-

X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule in its crystalline form.[3]

-

This rigorous analytical approach allowed Edmonds and his team to confidently identify the compound as (CH₃)₃As⁺CH₂COO⁻, which they named this compound.

The Biosynthesis of this compound in the Marine Environment

The origin of this compound in seafood is a complex process that begins with inorganic arsenic in seawater and involves multiple trophic levels of the marine food web. The current understanding is that this compound is the end product of a detoxification pathway.

The proposed biosynthetic pathway can be summarized as follows:

-

Uptake of Inorganic Arsenic by Algae: Marine algae absorb inorganic arsenic (arsenate) from seawater.

-

Conversion to Arsenosugars: Inside the algae, arsenate is reduced and methylated to form various arsenosugars. These are complex organoarsenic compounds containing a ribose sugar moiety.

-

Trophic Transfer and Transformation: Herbivorous organisms consume the algae containing arsenosugars. Within these and higher-level organisms, the arsenosugars are metabolized. This is a critical and still debated part of the pathway.

-

Formation of this compound Precursors: The degradation of arsenosugars is thought to lead to the formation of simpler organoarsenic compounds, such as arsenocholine and dimethylarsinoylacetate (DMAA).

-

Final Conversion to this compound: These precursors are then converted to the stable and non-toxic this compound.

Below is a diagram illustrating the proposed biosynthetic pathways of this compound.

Caption: Proposed biosynthetic pathways of this compound in the marine food web.

Modern Analytical Methodologies for this compound Identification

The analytical techniques for this compound identification have significantly evolved since its discovery. The current gold standard for the speciation and quantification of arsenic compounds in seafood is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Sample Preparation and Extraction

The initial and most critical step in the analysis is the efficient extraction of this compound from the complex seafood matrix without altering its chemical form.

Commonly used extraction protocols include:

-

Solvent Extraction: This is the most common method, typically using a mixture of methanol and water (e.g., 1:1 v/v) to extract polar arsenic species like this compound.

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

-

Ultrasonically Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the sample matrix and enhance the extraction efficiency.

A generalized workflow for sample preparation and analysis is presented below.

Caption: General experimental workflow for the analysis of this compound in seafood.

HPLC-ICP-MS Analysis

High-Performance Liquid Chromatography (HPLC): The HPLC system separates the different arsenic species present in the extract. This is typically achieved using either anion-exchange or cation-exchange chromatography. The choice of the column and mobile phase is crucial for achieving good separation of the arsenic compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The separated compounds from the HPLC column are introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the arsenic atoms. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for highly sensitive and specific detection of arsenic.

Table 1: Typical HPLC-ICP-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| HPLC System | |

| Column | Anion-exchange (e.g., Hamilton PRP-X100) or Cation-exchange |

| Mobile Phase | Ammonium carbonate or ammonium phosphate buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 20 - 100 µL |

| ICP-MS System | |

| RF Power | 1400 - 1600 W |

| Plasma Gas Flow | 14 - 16 L/min |

| Nebulizer Gas Flow | 0.8 - 1.2 L/min |

| Monitored m/z | 75 (for Arsenic) |

Quantitative Data on this compound in Seafood

This compound is the predominant form of arsenic in many marine fish and crustaceans, often accounting for more than 90% of the total arsenic content. The concentration of this compound can vary significantly depending on the species, geographical location, and diet of the organism.

Table 2: Reported Concentrations of this compound in Various Seafood Species

| Seafood Species | Common Name | This compound Concentration (mg/kg wet weight) | Reference |

| Panulirus longipes cygnus | Western Rock Lobster | ~14.0 | |

| Gadus morhua | Cod | 0.5 - 2.5 | |

| Salmo salar | Salmon | 0.3 - 1.5 | |

| Thunnus sp. | Tuna | 1.0 - 4.0 | |

| Penaeus monodon | Shrimp/Prawn | 1.0 - 10.0 | |

| Mytilus edulis | Mussel | 0.1 - 1.0 | |

| Crassostrea gigas | Oyster | 0.05 - 0.5 | |

| Callinectes sapidus | Crab | 2.0 - 22.0 | |

| Scomber scombrus | Mackerel | 0.2 - 1.2 | |

| Pleuronectes platessa | Plaice | 0.8 - 3.0 |

Note: These values are indicative and can vary widely.

Conclusion

The discovery of this compound revolutionized our understanding of arsenic in the marine environment, shifting the focus from total arsenic concentration to arsenic speciation. The pioneering work of Edmonds and his colleagues laid the foundation for decades of research into the biosynthesis and analysis of this intriguing compound. Modern analytical techniques, particularly HPLC-ICP-MS, provide the sensitivity and specificity required to accurately quantify this compound and other arsenic species in complex seafood matrices. This in-depth technical guide serves as a valuable resource for professionals in research and drug development, offering a comprehensive overview of the history, science, and analytical methodologies associated with this compound in seafood. Continued research in this field is essential for ensuring food safety and understanding the intricate biogeochemical cycling of arsenic in our oceans.

References

The Great Divide: Unraveling the Distribution of Arsenobetaine in Marine vs. Terrestrial Realms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Arsenobetaine, a non-toxic organoarsenic compound, stands as a significant molecule in the biogeochemical cycling of arsenic, exhibiting a starkly contrasting distribution between marine and terrestrial environments. While it is the predominant arsenic species in a vast array of marine organisms, its presence in terrestrial ecosystems is comparatively limited and sporadic. This technical guide delves into the core of this disparity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and analytical processes.

Quantitative Distribution of this compound

The concentration of this compound varies dramatically between marine and terrestrial samples. The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound levels in different environmental compartments and organisms.

Table 1: this compound Concentrations in Marine Environments

| Sample Type | Organism/Matrix | This compound Concentration (mg/kg, wet weight unless specified) | Percentage of Total Arsenic | Reference |

| Fish | Tuna (muscle) | 1.54 - 5.42 | >90% | [1] |

| Dogfish (muscle) | ~1.15 | ~95% | [2] | |

| Salmon (muscle) | 0.71 - 1.15 | 41% (one study noted a significant unknown arsenic compound) | [2][3] | |

| Cod (muscle) | High levels found in muscle and liver | High | [2] | |

| Cephalopods | 5.42 (average) | High | ||

| Invertebrates | Crustaceans (e.g., lobster, crab, shrimp) | Can be in the mg/kg range | 75-100% | |

| Mollusks | Variable, can be significant | Variable | ||

| Mammals | Marine Mammals (liver) | up to 7.68 (dry wt) | High | |

| Sea turtles (liver) | High accumulation observed | Major arsenic species | ||

| Seawater | North Atlantic | 0.5 - 10 ng As/kg | - |

Table 2: this compound Concentrations in Terrestrial Environments

| Sample Type | Organism/Matrix | This compound Concentration (mg/kg, dry weight unless specified) | Percentage of Total Arsenic | Reference |

| Fungi | Agaricus species | Can be the major arsenic compound | High in some species | |

| Boletus badius | 49 - 450 (in polluted sites) | - | ||

| Various wild mushrooms | Can contain this compound and arsenocholine | Variable | ||

| Invertebrates | Earthworms | Present as a minor species | Minor | |

| Ants, Slugs, Spiders | Trace amounts detected | Trace | ||

| Soils & Sediments | Florida Soils | Average 1.34 mg/kg (total arsenic) | - | |

| Contaminated Wetland Sediments | This compound can be present | - |

Biosynthesis and Trophic Transfer of this compound in Marine Environments

The primary hypothesis for the high prevalence of this compound in marine ecosystems involves a multi-step biotransformation process initiated by primary producers and transferred through the food web.

References

The Algal Crucible: A Technical Guide to the Biotransformation of Inorganic Arsenic into Arsenosugar Precursors of Arsenobetaine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arsenic, a ubiquitous and toxic metalloid, undergoes a remarkable transformation within marine algae, converting from its inorganic forms into complex organoarsenic compounds. While arsenobetaine is the predominant, non-toxic form of arsenic found in marine animals, its direct synthesis in algae is not observed. Instead, algae are the primary producers of arsenosugars, the critical precursors to this compound in the marine food web. This technical guide provides an in-depth exploration of the intricate biochemical pathways within algae that facilitate the uptake and transformation of inorganic arsenic into these vital arsenosugar intermediates. We will delve into the key enzymatic processes, present quantitative data on arsenic speciation in various algal species, and provide detailed experimental protocols for the analysis of these transformations. This guide serves as a comprehensive resource for researchers investigating arsenic metabolism, marine biotechnology, and the development of novel therapeutic agents inspired by natural detoxification pathways.

Introduction

The presence of arsenic in the marine environment poses a significant toxicological challenge to aquatic life. Marine algae, situated at the base of the food web, have evolved sophisticated mechanisms to detoxify inorganic arsenic, primarily arsenate (As(V)) and arsenite (As(III)). This detoxification process involves a series of reduction and methylation steps, culminating in the synthesis of various arsenosugars. These compounds, while not this compound itself, are the essential building blocks that are subsequently metabolized by other marine organisms into the stable and non-toxic osmolyte, this compound. Understanding the algal biotransformation of arsenic is crucial for comprehending the global arsenic cycle and for harnessing these natural pathways for bioremediation and biotechnological applications.

The Biotransformation Pathway: From Inorganic Arsenic to Arsenosugars

The biotransformation of inorganic arsenic in algae is a multi-step process involving uptake, reduction, oxidative methylation, and the final addition of a ribosyl moiety to form arsenosugars. This pathway, often referred to as an extension of the Challenger pathway, is a critical detoxification strategy employed by these primary producers.

Uptake and Reduction of Arsenate

Inorganic arsenate (As(V)) enters algal cells through phosphate transport systems due to its chemical similarity to phosphate. Once inside the cell, the highly toxic arsenate is reduced to arsenite (As(III)) by the enzyme arsenate reductase. This reduction is a crucial first step in the detoxification process.

The Challenger Pathway: Oxidative Methylation of Arsenite

The subsequent steps involve a series of oxidative methylations and reductions, as first proposed by Challenger. The key enzyme in this part of the pathway is arsenite methyltransferase (ArsM), which utilizes S-adenosylmethionine (SAM) as a methyl donor.[1] The process can be summarized as follows:

-

First Methylation: Arsenite (As(III)) is methylated to form monomethylarsonic acid (MMA(V)).

-

Reduction: MMA(V) is reduced to monomethylarsonous acid (MMA(III)).

-

Second Methylation: MMA(III) is methylated to form dimethylarsinic acid (DMA(V)).

-

Reduction: DMA(V) is reduced to dimethylarsinous acid (DMA(III)).

Biosynthesis of Arsenosugars

The final stage in the algal biotransformation of inorganic arsenic is the formation of arsenosugars. This process begins with the product of the Challenger pathway, dimethylarsinous acid (DMA(III)), and involves the transfer of a ribose group, also from S-adenosylmethionine (SAM). While the precise enzymatic steps are still under investigation, it is understood that DMA(III) is the precursor to a variety of arsenosugars, including glycerol, phosphate, sulfonate, and sulfate derivatives.[2][3]

References

The Central Role of Arsenobetaine in the Marine Arsenic Biogeochemical Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic, a metalloid of significant toxicological concern, undergoes a complex biogeochemical cycle in the marine environment, leading to the formation of various organoarsenic compounds. Among these, arsenobetaine (AsB) stands out as the predominant arsenic species found in most marine animals. Despite its high concentrations in seafood, this compound is characterized by its remarkably low toxicity. This technical guide provides an in-depth exploration of the pivotal role of this compound in the marine arsenic biogeochemical cycle. It covers the biosynthesis of this compound from arsenosugars produced by primary producers, its bioaccumulation through the marine food web, and its ultimate fate. Detailed experimental protocols for arsenic speciation and quantitative data on this compound concentrations in various marine organisms are presented to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Introduction

The biogeochemical cycling of arsenic in marine ecosystems is a multifaceted process involving a series of biotransformation reactions. Inorganic arsenic, primarily in the form of arsenate (As(V)), is taken up by marine algae and other microorganisms at the base of the food web.[1][2][3] These primary producers metabolize inorganic arsenic into a variety of organoarsenic compounds, most notably arsenosugars.[1][3] As these organisms are consumed, the arsenosugars are further metabolized by higher trophic level organisms, ultimately leading to the formation and accumulation of the chemically stable and non-toxic compound, this compound ((CH₃)₃As⁺CH₂COO⁻).

This compound is the major arsenic compound found in a wide range of marine animals, including fish, crustaceans, and mollusks, often accounting for the majority of the total arsenic content. Its prevalence in seafood makes understanding its formation, fate, and lack of toxicity a critical area of research. This guide synthesizes the current knowledge on the role of this compound, providing technical details on its biogeochemical pathway, analytical methodologies for its detection, and quantitative data on its distribution in the marine environment.

The Biogeochemical Cycle of this compound

The journey of arsenic from its inorganic form in seawater to this compound in marine fauna is a classic example of biomagnification and biotransformation through the food web.

Initial Uptake and Transformation by Primary Producers

The cycle begins with the uptake of dissolved inorganic arsenate by phytoplankton and macroalgae. Arsenate is chemically similar to phosphate, an essential nutrient, and is often taken up by algae through phosphate transport systems. Inside the algal cells, a detoxification process is initiated. Arsenate is first reduced to the more toxic arsenite (As(III)), which is then sequentially methylated and ribosylated to form various arsenosugars. These arsenosugars are the primary organoarsenic compounds synthesized at the base of the marine food web.

Trophic Transfer and Biotransformation to this compound

Herbivorous zooplankton graze on phytoplankton, ingesting the arsenosugars. Within the zooplankton, and subsequently in higher trophic levels, these arsenosugars undergo further metabolism. The precise enzymatic pathways are still under investigation, but it is widely accepted that arsenosugars are the precursors to this compound. The transformation is believed to proceed through a series of intermediates, including dimethylarsinoylacetate (DMAA) and arsenocholine. Carnivorous zooplankton, which feed on herbivorous zooplankton, show a significant increase in the proportion of this compound, indicating that this transformation is a key step in the food web.

Bioaccumulation in Higher Trophic Levels

As arsenic moves up the food chain, from small fish to larger predatory fish, marine mammals, and seabirds, this compound becomes the overwhelmingly dominant arsenic species. Its high chemical stability and low reactivity lead to its accumulation in the tissues of these animals, particularly in the muscle. Unlike many other arsenic compounds, this compound is not readily metabolized or excreted by these organisms, leading to the high concentrations observed in seafood.

Fate and Degradation

While this compound is highly stable within marine animals, its ultimate fate in the marine environment is the subject of ongoing research. Upon the death and decomposition of marine organisms, it is believed that microbial degradation in sediments plays a role in breaking down this compound, eventually returning arsenic to its inorganic forms and completing the cycle.

Quantitative Data on this compound Concentrations

The concentration of this compound in marine organisms varies significantly depending on the species, trophic level, geographical location, and age of the organism. The following table summarizes representative concentrations of total arsenic and the proportion of this compound in various marine organisms.

| Trophic Level | Organism Type | Species Example | Total Arsenic (mg/kg wet weight) | This compound (% of Total Arsenic) | Reference(s) |

| Primary Producers | Phytoplankton | Diacronema lutheri | - | Not Detected | |

| Macroalgae | Ecklonia radiata | 20 - 150 (dry wt) | <1 | ||

| Primary Consumers | Zooplankton (Herbivorous) | Copepods | 1 - 10 (dry wt) | Minor component | |

| Mollusca (Bivalvia) | Blue Mussel (Mytilus edulis) | 1 - 5 | 50 - 80 | ||

| Secondary Consumers | Zooplankton (Carnivorous) | Amphipods | 5 - 50 (dry wt) | Major component | |

| Crustacea | Western Rock Lobster | 10 - 100 | >90 | ||

| Fish | Cod (Gadus morhua) | 1 - 20 | >95 | ||

| Tertiary Consumers | Fish | Tuna | 0.5 - 5 | >95 | |

| Marine Mammals | Dolphin | 0.1 - 2 (liver) | Variable, can be high |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound and other arsenic species requires specialized analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Sample Collection and Storage

-

Tissue Samples: Collect tissue samples (e.g., muscle, liver) from marine organisms.

-

Storage: Immediately freeze samples at -20°C or lower to prevent degradation of arsenic species. For long-term storage, -80°C is recommended.

-

Homogenization: Prior to extraction, samples should be freeze-dried (lyophilized) to remove water and then homogenized to a fine powder using a cryogenic mill or a similar device to ensure uniformity.

Extraction of Arsenic Species

A common and efficient method for extracting organoarsenic compounds from biological tissues is Accelerated Solvent Extraction (ASE).

-

Sample Preparation: Weigh approximately 0.2-0.5 g of the homogenized, freeze-dried sample into an extraction cell.

-

Extraction Solvent: A mixture of methanol and water (e.g., 50:50 v/v) is typically used for the extraction of polar organoarsenic compounds like this compound.

-

ASE Parameters:

-

Temperature: 80-100°C

-

Pressure: 1500 psi

-

Static Time: 5-10 minutes

-

Cycles: 1-2 cycles

-

-

Collection: The extract is collected in a vial. The extract can then be diluted with the HPLC mobile phase before injection.

HPLC-ICP-MS Analysis

-

Chromatographic Separation (HPLC):

-

Column: A strong cation exchange column is often used for the separation of this compound and other cationic arsenic species. Alternatively, a reversed-phase C18 column with an ion-pairing reagent can be employed.

-

Mobile Phase: An aqueous buffer, such as ammonium acetate or ammonium carbonate, at a specific pH is used to elute the arsenic species. The exact composition and gradient will depend on the column and the specific arsenic compounds being separated.

-

Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.

-

Injection Volume: 20 - 100 µL.

-

-

Detection (ICP-MS):

-

The eluent from the HPLC is introduced into the ICP-MS.

-

The arsenic-containing molecules are atomized and ionized in the high-temperature argon plasma.

-

The mass spectrometer detects the arsenic ions at a mass-to-charge ratio (m/z) of 75.

-

The intensity of the signal is proportional to the concentration of arsenic.

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards of known concentrations. Certified Reference Materials (CRMs), such as DORM-4 (fish protein) and TORT-3 (lobster hepatopancreas), should be analyzed alongside the samples to ensure the accuracy and reliability of the method.

Visualizing the Arsenic Biogeochemical Cycle and Analytical Workflow

The Marine Arsenic Biogeochemical Cycle

Caption: The marine arsenic biogeochemical cycle, highlighting the formation of this compound.

Proposed Biosynthetic Pathway of this compound from Arsenosugars

Caption: Proposed pathways for the biosynthesis of this compound from arsenosugars.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound in marine samples.

Conclusion

This compound is a key molecule in the marine arsenic biogeochemical cycle, representing the major end product of arsenic biotransformation in the marine food web. Its formation from arsenosugars produced by primary producers and subsequent accumulation in higher trophic levels is a significant pathway for the detoxification of inorganic arsenic in the marine environment. The low toxicity of this compound is of great importance for seafood safety. The analytical methodologies detailed in this guide, particularly HPLC-ICP-MS, are essential for the accurate speciation and quantification of this compound and other arsenic compounds. Continued research into the precise enzymatic pathways of this compound biosynthesis and its ultimate environmental fate will further enhance our understanding of arsenic cycling in marine ecosystems and its implications for both environmental and human health. Drug development professionals may find the unique biological stability and low toxicity of the this compound molecule of interest for potential applications in drug delivery or as a scaffold for novel therapeutic agents.

References

The Metabolic Fate of Arsenobetaine in Marine Fauna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenobetaine (AsB) is the predominant organoarsenical found in marine animals and is generally considered to be of low toxicity. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound in a variety of marine organisms. It details the processes of accumulation, tissue distribution, biotransformation, and elimination of this compound. The guide also presents detailed experimental protocols for the analysis of this compound and its metabolites, along with quantitative data on its concentration in different marine species. Furthermore, metabolic pathways are visualized to provide a clear understanding of the biotransformation processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development working on arsenic toxicology, marine biology, and food safety.

Introduction

Arsenic is a naturally occurring element that can be found in various inorganic and organic forms. In the marine environment, inorganic arsenic is taken up by algae and other microorganisms at the base of the food chain and is biotransformed into complex organic arsenic compounds, primarily arsenosugars. These arsenosugars are then metabolized by organisms at higher trophic levels, leading to the formation of this compound ((CH₃)₃As⁺CH₂COO⁻), which is the major arsenic species found in most marine fish, crustaceans, and mollusks[1]. Due to its chemical stability and rapid excretion in most vertebrates, this compound is considered to be non-toxic[1]. However, recent studies have suggested that it may not be entirely inert, with some evidence of biotransformation by gut microbiota in mammals[2][3]. Understanding the metabolic fate of this compound in marine animals is crucial for assessing the potential risks associated with seafood consumption and for the broader field of arsenic ecotoxicology.

Accumulation and Distribution of this compound

Marine animals primarily accumulate this compound through their diet. The concentration of this compound can vary significantly between species and even between different tissues within the same organism.

Quantitative Data on this compound Concentrations

The following tables summarize the concentrations of this compound found in the tissues of various marine animals. Concentrations are expressed in micrograms per gram (µg/g).

Table 1: this compound Concentrations in Marine Fish Tissues

| Species | Tissue | Concentration (µg/g wet weight) | Concentration (µg/g dry weight) | Reference |

| Atlantic Salmon (Salmo salar) | Muscle | - | 0.86 - 12.0 | [4] |

| Atlantic Cod (Gadus morhua) | Muscle | - | - | |

| Liver | - | - | ||

| Tuna (Thunnus sp.) | Muscle | - | - | |

| Dogfish (Scyliorhinus canicula) | Muscle | - | - | |

| Lemon Sole (Solea solea) | Muscle | - | 50 | |

| Cephalopods | Muscle | 5.42 (As) | - | |

| Various Freshwater Fish | Muscle | - | 0.4% to 90% of total As |

Table 2: this compound Concentrations in Marine Invertebrate Tissues

| Species | Tissue | Concentration (µg/g wet weight) | Concentration (µg/g dry weight) | Reference |

| Western Rock Lobster (Panulirus cygnus) | Muscle | - | High (major As species) | |

| Shrimp (Penaeus sp.) | Edible Tissue | - | - | |

| Scampi (Nephrops norvegicus) | Edible Tissue | - | 45.00 (total As) | |

| Mussel (Mytilus edulis) | Soft Tissue | 0.005–0.022 (inorganic As) | - | |

| Clams | Various Organs | - | 0.2 to 16 (TETRA) | |

| Mud Crab (Scylla serrata) | Flesh | 17.67 (total As) | - |

Metabolism and Biotransformation

While this compound is largely considered to be metabolically inert in marine animals, there are established pathways for its formation from precursors and some evidence of its degradation.

Biosynthesis of this compound

The primary proposed pathway for this compound biosynthesis begins with the uptake of inorganic arsenate by marine algae. The arsenate is then reduced and methylated to form arsenosugars. These arsenosugars are transferred through the food chain and are metabolized by bacteria and higher organisms into simpler arsenic compounds, ultimately leading to the formation of this compound.

Bacterial Degradation of this compound

Some studies have shown that bacteria, particularly those in the gastrointestinal tracts of animals, are capable of degrading this compound. This degradation can lead to the formation of other arsenic compounds, including dimethylarsinic acid (DMA) and trimethylarsine oxide (TMAO).

Elimination of this compound

Studies on fish have shown that this compound is primarily eliminated through the urine, with negligible excretion via bile. The elimination half-life can vary between species.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in marine animals.

Sample Preparation for Arsenic Speciation

A common method for extracting arsenic species from marine tissues is methanol-water extraction.

Protocol: Methanol-Water Extraction

-

Homogenization: Homogenize fresh or freeze-dried tissue samples to a fine powder.

-

Extraction Solvent: Prepare a 1:1 (v/v) mixture of methanol and ultrapure water.

-

Extraction:

-

Weigh approximately 0.2-0.5 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of the methanol-water extraction solvent.

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath for 30-60 minutes at room temperature. Alternatively, use microwave-assisted extraction at 70-75°C for 5-10 minutes.

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant.

-

Repeat Extraction: Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine Supernatants: Combine the supernatants from all three extractions.

-

Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to analysis.

Arsenic Speciation Analysis by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the most common technique for the separation and quantification of arsenic species.

Table 3: Typical HPLC-ICP-MS Parameters for Arsenic Speciation

| Parameter | Anion Exchange Chromatography | Cation Exchange Chromatography | Reference |

| HPLC Column | Hamilton PRP-X100 | Metrosep C 6 | |

| Mobile Phase | 10-30 mM Ammonium carbonate/phosphate buffer (pH 8.2-10.2) | Pyridine formate buffer or similar | |

| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min | |

| Injection Volume | 20 - 100 µL | 20 - 100 µL | |

| ICP-MS Monitored m/z | 75 (As) | 75 (As) |

Radiotracer Studies for Metabolic Fate

Radiolabeled this compound ([¹⁴C]AsB) is a powerful tool for tracing its absorption, distribution, and excretion in marine animals.

Protocol: Quantitative Whole-Body Autoradiography (QWBA)

-

Dosing: Administer a single oral or intravenous dose of [¹⁴C]AsB to the study animals.

-

Euthanasia and Freezing: At predetermined time points, euthanize the animals and immediately freeze them in a mixture of hexane and dry ice or liquid nitrogen to prevent redistribution of the radiolabel.

-

Embedding: Embed the frozen carcass in a carboxymethylcellulose (CMC) gel.

-

Sectioning: Using a large-format cryomicrotome, cut thin (20-50 µm) whole-body sections.

-

Drying and Exposure: Freeze-dry the sections and expose them to a phosphor imaging plate in a light-tight cassette for a period ranging from days to weeks.

-

Imaging and Quantification: Scan the imaging plate using a phosphor imager. Quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed [¹⁴C] standards.

Protocol: Liquid Scintillation Counting (LSC)

-

Tissue Homogenization: Dissect tissues of interest from animals dosed with [¹⁴C]AsB and homogenize them.

-

Sample Preparation: Place a known amount of tissue homogenate into a scintillation vial.

-

Solubilization: Add a tissue solubilizer and incubate to dissolve the tissue.

-

Scintillation Cocktail: Add a suitable liquid scintillation cocktail to the vial.

-

Counting: Place the vial in a liquid scintillation counter and measure the beta emissions from the ¹⁴C. The counts per minute (CPM) can be converted to disintegrations per minute (DPM) to determine the amount of radioactivity present.

Conclusion

This compound is the major form of arsenic in most marine animals, accumulated primarily through the diet. It is generally considered to be metabolically stable and is efficiently eliminated. However, the potential for its biotransformation by gut microbiota warrants further investigation to fully understand its toxicological profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to further elucidate the metabolic fate of this compound in marine ecosystems and its implications for seafood safety.

References

Methodological & Application

Comprehensive Arsenic Speciation Analysis in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a Group 1 carcinogen, poses a significant environmental and public health risk.[1][2] The toxicity of arsenic is highly dependent on its chemical form, with inorganic species such as arsenite (AsIII) and arsenate (AsV) generally being more toxic than most organic forms.[1][2][3] However, some organoarsenic compounds can also exhibit significant toxicity. Therefore, comprehensive speciation analysis, which involves the separation and quantification of individual arsenic species, is crucial for accurate risk assessment, understanding metabolic pathways, and evaluating the efficacy and toxicity of arsenic-based drugs. This document provides detailed application notes and protocols for the speciation analysis of arsenic in various biological matrices.

Analytical Techniques for Arsenic Speciation

A variety of analytical techniques are available for arsenic speciation, each with its own advantages and limitations. The choice of technique often depends on the specific arsenic species of interest, the sample matrix, and the required sensitivity.

Hyphenated Techniques:

The most powerful and widely used methods for arsenic speciation involve the coupling of a separation technique with a sensitive detection method.

-

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is considered the "gold standard" for arsenic speciation analysis due to its high sensitivity, selectivity, and ability to separate a wide range of arsenic species. Both reversed-phase and ion-exchange chromatography can be employed.

-

Ion Chromatography (IC) coupled with ICP-MS: IC is particularly well-suited for the separation of anionic arsenic species and offers advantages in terms of lower consumable costs over time compared to HPLC.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the detection of volatile arsenic species or those that can be derivatized to become volatile.

Other Techniques:

While hyphenated techniques are preferred for comprehensive analysis, other methods can be used for specific applications, particularly for inorganic arsenic speciation. These include:

-

Adsorption techniques

-

Colorimetric assays (e.g., molybdenum blue method)

-

Hydride generation atomic absorption spectrometry (HG-AAS)

-

Voltammetry

-

Surface-Enhanced Raman Spectroscopy (SERS)

Data Presentation: Quantitative Performance of Analytical Techniques

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for various arsenic species using HPLC-ICP-MS, providing a benchmark for laboratory performance.

| Arsenic Species | Abbreviation | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |

| Arsenobetaine | AsB | 0.5 - 1.0 | 1.7 - 3.3 |

| Arsenite | As(III) | 0.6 - 2.0 | 2.0 - 6.7 |

| Dimethylarsinic acid | DMA | 0.9 - 2.9 | 3.0 - 9.6 |

| Monomethylarsonic acid | MMA | 0.7 - 2.5 | 2.3 - 8.3 |

| Arsenate | As(V) | 0.8 - 2.8 | 2.7 - 9.3 |

Data synthesized from representative performance characteristics reported in the literature, such as in the analysis of rice samples.

Experimental Protocols

Protocol 1: Sample Preparation for Arsenic Speciation in Urine

Urine is a primary matrix for assessing recent exposure to arsenic as it is a major route of excretion.

1. Sample Collection and Preservation:

- Collect a mid-stream urine sample in a pre-screened, sterile container.

- To prevent inter-conversion of arsenic species, it is critical to preserve the sample immediately. The sample bottle may contain preservatives like EDTA and acetic acid to prevent oxidation or reduction of As(III) and As(V) and to complex with iron to eliminate sorption.

- If not using a preservative, immediately freeze the sample at -70°C or lower.

2. Sample Pre-treatment:

- Thaw the frozen urine sample at room temperature.

- Vortex the sample to ensure homogeneity.

- Centrifuge the sample at approximately 10,000 x g for 10 minutes to pellet any precipitates.

- Filter the supernatant through a 0.45 µm filter prior to analysis.

Protocol 2: Sample Preparation for Arsenic Speciation in Blood

Blood analysis provides insights into the distribution and speciation of arsenic within the body.

1. Sample Collection and Fractionation:

- Collect whole blood in a tube containing an anticoagulant (e.g., heparin).

- Centrifuge the whole blood at approximately 1,500 x g for 15 minutes to separate plasma and red blood cells (RBCs).

- Carefully collect the plasma (supernatant) and the RBC pellet into separate cryovials.

2. Plasma Extraction:

- To precipitate proteins, add an equal volume of 10% trichloroacetic acid (TCA) to the plasma sample.

- Vortex and then centrifuge at 10,000 x g for 10 minutes.

- Collect the supernatant for analysis.

3. Red Blood Cell (RBC) Extraction:

- Freeze-dry the RBC pellet.

- Extract the freeze-dried RBCs with a water-methanol mixture (e.g., 1:1 v/v).

- Vortex and sonicate the mixture to ensure efficient extraction.

- Centrifuge at 10,000 x g for 10 minutes and collect the supernatant for analysis.

Protocol 3: HPLC-ICP-MS Analysis of Arsenic Species

This protocol outlines a general procedure for the analysis of arsenic species using HPLC-ICP-MS.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a suitable column (anion-exchange is common for separating As(III), As(V), MMA, and DMA).

- Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for sensitive arsenic detection.

2. Chromatographic Conditions (Example for Anion-Exchange):

- Column: Hamilton PRP-X100 or similar strong anion-exchange column.

- Mobile Phase: A gradient elution using ammonium carbonate and methanol is often effective. The exact gradient program should be optimized based on the specific column and target analytes.

- Flow Rate: Typically 0.8 - 1.2 mL/min.

- Injection Volume: 20 - 100 µL.

3. ICP-MS Conditions:

- RF Power: ~1550 W

- Plasma Gas Flow: ~15 L/min

- Nebulizer Gas Flow: ~1.0 L/min

- Monitored m/z: 75 (for Arsenic)

- Reaction/Collision Gas (optional): Oxygen or helium can be used to reduce polyatomic interferences, such as ArCl+ on As+.

4. Calibration:

- Prepare a series of mixed standard solutions containing known concentrations of the target arsenic species (e.g., As(III), As(V), MMA, DMA, AsB).

- Run the standards to generate a calibration curve for each species.

5. Analysis:

- Inject the prepared sample extracts into the HPLC-ICP-MS system.

- Identify and quantify the arsenic species based on their retention times and the calibration curves.

Visualizations

Caption: Experimental workflow for arsenic speciation analysis.

Caption: Simplified metabolic pathway of inorganic arsenic in humans.

Caption: Decision tree for selecting an arsenic speciation technique.

References

Application Notes and Protocols for the Use of Arsenobetaine Certified Reference Materials (CRMs) in Calibration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the utilization of arsenobetaine (AsB) Certified Reference Materials (CRMs) in the calibration of analytical instruments, validation of methods, and ensuring the quality control of arsenic speciation analysis. The primary focus is on the application of High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a powerful technique for the accurate quantification of arsenic species.

Introduction to this compound and Certified Reference Materials

Arsenic speciation is critical in various fields, including environmental monitoring, food safety, and pharmaceutical development, due to the varying toxicity of different arsenic compounds. While inorganic arsenic forms are highly toxic, organoarsenic compounds like this compound, the major arsenic species in marine fish and most seafood, are considered relatively non-toxic.[1][2] Therefore, accurate analytical methods are essential to distinguish and quantify these species.

Certified Reference Materials (CRMs) are indispensable tools for validating analytical methods and ensuring the accuracy and comparability of data.[3] They are stable, homogeneous materials with well-characterized and certified concentrations of specific analytes in a matrix that is similar to the samples being analyzed.[3] The use of this compound CRMs is crucial for the quality assurance of analytical procedures for arsenic speciation.[4]

Available this compound Certified Reference Materials

Several organizations provide this compound CRMs in various matrices. These CRMs are essential for calibrating analytical instruments, validating methodologies, and for quality control in the analysis of arsenic species in diverse samples such as water, soil, biological fluids, and aquatic products.

Table 1: Examples of Commercially Available this compound CRMs

| CRM Designation | Matrix | Certified Value (this compound) | Issuing Body |

| NMIJ CRM 7901-a | Aqueous Solution | 20 mg kg⁻¹ | National Metrology Institute of Japan (NMIJ) |

| ERM-AC626 | High-purity substance | Not specified as a concentration | Joint Research Centre (JRC) |

| GBW08670 | Aqueous Solution | 92.2 µg/g | National Institute of Metrology, China (NIM) |

| NIES CRM No. 18 | Human Urine | 0.069 ± 0.012 mg As/L | National Institute for Environmental Studies (NIES) |

| DORM-4 | Fish Protein | Information on this compound is available | National Research Council of Canada (NRC) |